Sideritoflavona

Descripción general

Descripción

Sideritoflavone is a naturally occurring flavonoid compound that belongs to the class of polyphenolic plant metabolites. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Sideritoflavone has been isolated from various plant sources, including Baccharis densiflora, and has shown significant potential in scientific research, particularly in the field of cancer treatment .

Aplicaciones Científicas De Investigación

Sideritoflavone has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Sideritoflavone, a flavonoid, has been found to have a significant effect on breast cancer cells . It has been identified as a selective inhibitor of lipoxygenase activity in vitro . Lipoxygenases are a family of enzymes that are involved in the metabolism of fatty acids, particularly arachidonic acid, which plays a key role in the inflammatory response.

Mode of Action

Sideritoflavone interacts with its targets, primarily lipoxygenases, and inhibits their activity . This inhibition disrupts the metabolism of arachidonic acid, leading to a reduction in the production of leukotrienes and prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The primary biochemical pathway affected by sideritoflavone is the arachidonic acid pathway . By inhibiting lipoxygenase activity, sideritoflavone disrupts the conversion of arachidonic acid into leukotrienes and prostaglandins . Additionally, sideritoflavone treatment has been shown to activate the Wnt, Myc/Max, and transforming growth factor-β pathways .

Result of Action

Sideritoflavone has been shown to have a toxic effect on breast cancer cells, particularly the JIMT-1 cell line . It inhibits the proliferation of both the non-cancer stem cell and the cancer stem cell sub-populations to the same extent . This inhibition of cell proliferation results in an accumulation of cells in the G2 phase of the cell cycle and an increased level of γ-H2A histone family member X, indicating DNA double-strand breaks .

Action Environment

The action of sideritoflavone, like many other compounds, can be influenced by various environmental factors. It’s important to note that the effectiveness of flavonoids can be influenced by factors such as pH, temperature, light, and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

Sideritoflavone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, sideritoflavone has been shown to inhibit the proliferation of JIMT-1 breast cancer cells by causing DNA double-strand breaks and activating the Wnt, Myc/Max, and transforming growth factor-β pathways . These interactions highlight its potential as an anti-cancer agent.

Cellular Effects

Sideritoflavone exerts significant effects on various cell types and cellular processes. In JIMT-1 breast cancer cells, it inhibits cell proliferation and induces cell cycle arrest in the G2 phase . Additionally, sideritoflavone treatment leads to increased levels of γ-H2A histone family member X, indicating DNA damage . It also affects cell signaling pathways, including the activation of the Wnt, Myc/Max, and transforming growth factor-β pathways .

Molecular Mechanism

At the molecular level, sideritoflavone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, sideritoflavone causes cell cycle arrest and inhibits migration in trastuzumab-resistant breast cancer cells by activating the c-Myc/Max pathway . This activation results in the accumulation of cells in the G2/M phase of the cell cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sideritoflavone change over time. Studies have shown that sideritoflavone remains stable under experimental conditions and continues to exert its cytotoxic effects on breast cancer cells over extended periods . Long-term exposure to sideritoflavone results in sustained inhibition of cell proliferation and increased DNA damage .

Dosage Effects in Animal Models

The effects of sideritoflavone vary with different dosages in animal models. At lower doses, sideritoflavone exhibits anti-cancer properties without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to normal cells . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Sideritoflavone is involved in several metabolic pathways. It is derived from the phenylpropanoid metabolic pathway and interacts with various enzymes and cofactors

Transport and Distribution

Within cells and tissues, sideritoflavone is transported and distributed through specific transporters and binding proteins. It has been observed to localize in the cytoplasm and nucleus of cancer cells, where it exerts its cytotoxic effects . The precise mechanisms of its transport and distribution are still being studied.

Subcellular Localization

Sideritoflavone’s subcellular localization plays a critical role in its activity and function. It is primarily localized in the cytoplasm and nucleus of cancer cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct sideritoflavone to these compartments, where it can effectively induce DNA damage and inhibit cell proliferation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sideritoflavone can be synthesized through the oxidative cyclization of o-hydroxychalcones. This method involves the use of specific reaction conditions to achieve the desired flavonoid structure. The process typically requires the presence of an oxidizing agent and a suitable solvent to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of sideritoflavone involves the extraction of the compound from plant sources. Modern techniques, such as supercritical fluid extraction and microwave-assisted extraction, are employed to enhance the efficiency and yield of the extraction process. These methods reduce energy and solvent consumption, making them more environmentally friendly compared to conventional extraction techniques .

Análisis De Reacciones Químicas

Types of Reactions

Sideritoflavone undergoes various chemical reactions, including:

Oxidation: Sideritoflavone can be oxidized to form different oxidation products, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups of sideritoflavone, potentially altering its biological properties.

Common Reagents and Conditions

Common reagents used in the reactions of sideritoflavone include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of sideritoflavone include various oxidation and reduction derivatives, as well as substituted flavonoid compounds. These products may exhibit enhanced or altered biological activities compared to the parent compound .

Comparación Con Compuestos Similares

Sideritoflavone shares structural similarities with other flavonoids, such as 8-methoxycirsilineol and xanthomicrol. it exhibits distinct biological activities and toxicity profiles. For example, 8-methoxycirsilineol is non-toxic at concentrations below 100 micromolar, while sideritoflavone is highly toxic at single-digit micromolar concentrations . This unique toxicity profile makes sideritoflavone a valuable compound for targeted cancer therapies.

List of Similar Compounds

- 8-Methoxycirsilineol

- Xanthomicrol

- Myricetin

- Genkwanin

- Baicalein

- Luteolin

- Quercetol

- Apigenin

- Kaempferol

- Tricin

Sideritoflavone’s unique properties and diverse biological activities make it a compound of significant interest in scientific research and potential therapeutic applications.

Actividad Biológica

Sideritoflavone is a flavonoid compound primarily isolated from Baccharis densiflora and has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article explores the compound's pharmacological properties, focusing on its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.

Phytochemical Profile

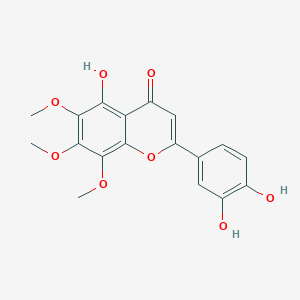

Sideritoflavone is characterized by its molecular formula and a molecular weight of 360.31 g/mol. Its structure includes multiple hydroxyl and methoxy groups, contributing to its biological activity. The compound exhibits a melting point of 212°C and a boiling point of approximately 660.4°C at 760 mmHg .

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of sideritoflavone on various cancer cell lines, particularly the JIMT-1 breast cancer cell line. Key findings include:

- Cell Proliferation Inhibition : Sideritoflavone demonstrated significant inhibition of cell proliferation, with an IC50 in the low micromolar range (single-digit μM) .

- Cell Cycle Arrest : Treatment with sideritoflavone resulted in G2/M phase cell cycle arrest, indicating its potential to disrupt normal cell cycle progression .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving DNA damage and activation of pro-apoptotic signaling pathways .

The biological activity of sideritoflavone is mediated through several molecular pathways:

- Wnt/β-catenin Pathway Activation : Sideritoflavone treatment led to increased activation of the Wnt signaling pathway, which is crucial for regulating cell proliferation and differentiation .

- TGF-β Signaling Enhancement : The compound also enhanced TGF-β signaling, which plays a role in cell migration and epithelial-to-mesenchymal transition (EMT), processes often implicated in cancer metastasis .

- NF-κB Pathway Modulation : Increased levels of p65/NF-κB were observed in treated cells, suggesting that sideritoflavone may influence inflammatory responses associated with tumor progression .

Comparative Toxicity Studies

The following table summarizes the comparative toxicity of sideritoflavone against other flavonoids tested on the JIMT-1 cell line:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Sideritoflavone | <10 | Induces apoptosis; G2/M arrest |

| Xanthomicrol | 50-100 | Moderate cytotoxicity; less effective |

| Other Flavonoids | Varies | Various mechanisms; generally less potent |

Case Studies

- Study on JIMT-1 Cell Line : A study conducted by Sotillo et al. (2021) reported that sideritoflavone significantly reduced migration in JIMT-1 cells while enhancing motility through TGF-β signaling pathways. The study emphasized the importance of this flavonoid in potentially inhibiting breast cancer metastasis .

- Antiproliferative Effects : Another investigation highlighted sideritoflavone's strong antiproliferative effects across multiple cancer types including head and neck cancers, colorectal, and lung cancers, reinforcing its broad-spectrum anticancer potential .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-16-14(22)13-11(21)7-12(8-4-5-9(19)10(20)6-8)26-15(13)17(24-2)18(16)25-3/h4-7,19-20,22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNUJPINKMRKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220634 | |

| Record name | Sideritoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sideritiflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70360-12-2 | |

| Record name | Sideritoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70360-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sideritoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070360122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sideritoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sideritiflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 - 198 °C | |

| Record name | Sideritiflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.